Azido-PEG2-C1-Boc

PROTAC Linker length Ternary complex stability

Azido-PEG2-C1-Boc (CAS 251564-45-1) is a monodisperse heterobifunctional linker belonging to the polyethylene glycol (PEG) class. It contains a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, and a Boc-protected amine.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
Cat. No. B1666425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-C1-Boc
SynonymsAzido-PEG2-CH2CO2-t-Bu
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCN=[N+]=[N-]
InChIInChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3
InChIKeyVVSLXAHQRLHPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-C1-Boc: A Compact Heterobifunctional PEG Linker for PROTAC Synthesis and Bioorthogonal Conjugation


Azido-PEG2-C1-Boc (CAS 251564-45-1) is a monodisperse heterobifunctional linker belonging to the polyethylene glycol (PEG) class . It contains a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, and a Boc-protected amine . With a molecular weight of 245.28 Da and a PEG2 spacer, it provides a defined contour length of approximately 7.0 Å (2 × 3.5 Å per ethylene oxide unit) [1]. The compound is supplied at ≥95% purity and is primarily utilized as a PROTAC linker or as a click chemistry reagent in bioconjugation and chemical biology applications .

Why Generic Substitution of Azido-PEG2-C1-Boc with Other PEG Linkers Compromises PROTAC Performance


Generic substitution of Azido-PEG2-C1-Boc with other PEG-based linkers can undermine PROTAC efficacy because linker length, functional group spacing, and protecting group identity are not interchangeable parameters [1]. Empirical studies demonstrate that PEG2 provides a unique balance between minimal hydration shell and optimal ternary-complex stability, whereas longer PEG homologs (PEG4, PEG6) incur entropic penalties and reduced membrane permeability [1]. Furthermore, the specific C1 spacing between the Boc-protected amine and the PEG chain directly influences conjugate geometry and synthetic accessibility relative to C2 analogs . Substituting the Boc group with other protecting groups (e.g., Fmoc, Cbz) alters deprotection conditions and may introduce side reactions incompatible with downstream azide-alkyne cycloadditions [2].

Quantitative Differentiation of Azido-PEG2-C1-Boc: Evidence-Based Selection Criteria


PEG2 Linker Length Optimizes Ternary Complex Stability and Cellular Permeability vs. PEG4/PEG6

Comparative crystallography and cellular wash-out studies identify PEG2 as providing the 'sweet spot' for ternary-complex stability [1]. PEG2 confers a minimal hydration shell with two ether oxygens sufficient to quench aggregation, maintaining a backbone length shorter than most ligand-ligase distances [1]. In contrast, PEG6 and higher homologues are often saddled with entropic penalties and poor membrane permeability that can outweigh their intrinsic solubility advantages [1]. Specifically, PEG2 preserves high cellular uptake due to a moderate polar surface area increase, whereas PEG6's larger hydrated volume diminishes permeability across tight epithelia [1].

PROTAC Linker length Ternary complex stability

Boc Protecting Group Enables Orthogonal Deprotection Under Mild Acidic Conditions Without Compromising Azide Stability

The tert-butoxycarbonyl (Boc) group in Azido-PEG2-C1-Boc is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions (e.g., TFA in DCM) . This orthogonality allows the azide group to remain intact during amine deprotection, enabling sequential functionalization . In contrast, Fmoc-protected amines require basic conditions (piperidine) for deprotection, which may prematurely cleave base-sensitive functionalities [1]. Cbz groups require hydrogenolysis, which is incompatible with azide moieties due to potential reduction of the azide to amine [1].

PROTAC Boc deprotection Orthogonal chemistry

Azide Group Enables Bioorthogonal Conjugation via CuAAC and SPAAC with Quantitative Triazole Formation

The terminal azide in Azido-PEG2-C1-Boc participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, yielding a stable 1,2,3-triazole linkage . It also undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups under copper-free conditions . Azide groups are characterized by low reactivity and high stability under most physiological conditions (pH 6-7, ambient temperature) until encountering an alkyne partner . This contrasts with amine or thiol handles, which are prone to oxidation or require activation (e.g., NHS esters) and may exhibit lower chemoselectivity in complex biological milieus [1].

Click chemistry CuAAC SPAAC

C1 Spacer Between Boc-Protected Amine and PEG Chain Distinguishes Azido-PEG2-C1-Boc from Azido-PEG2-C2-Boc

Azido-PEG2-C1-Boc (CAS 251564-45-1) contains a single carbon (C1) spacer between the Boc-protected amine and the PEG2 chain, yielding a molecular weight of 245.28 Da . The closest analog, Azido-PEG2-C2-Boc (CAS 1271728-79-0), contains a two-carbon spacer, resulting in a higher molecular weight of 259.30 Da and an additional rotatable bond . This C1 vs. C2 difference alters the overall linker length and the spatial orientation of the protected amine relative to the azide handle . In PROTAC design, even single-atom variations in linker composition can influence the geometry of the ternary complex and impact degradation efficiency [1].

PROTAC linker Spacer length Synthetic accessibility

Optimal Application Scenarios for Azido-PEG2-C1-Boc Based on Quantitative Evidence


Synthesis of PROTACs Requiring a Short, Flexible PEG2 Linker with Orthogonal Boc Deprotection

Azido-PEG2-C1-Boc is ideally suited for constructing PROTACs where a PEG2 tether is predicted to optimize ternary complex stability without incurring the permeability penalties of longer PEG chains [1]. The Boc group permits acid-mediated deprotection to reveal a free amine, which can then be coupled to an E3 ligase ligand or a target protein warhead, all while the azide group remains inert [1]. This sequential assembly strategy is standard in PROTAC development and leverages the linker's well-defined, monodisperse nature.

Bioorthogonal Conjugation of Biomolecules via CuAAC or SPAAC Click Chemistry

The azide moiety enables efficient conjugation to alkyne-functionalized biomolecules, including peptides, proteins, oligonucleotides, and nanoparticles, under both copper-catalyzed and copper-free conditions [1]. The PEG2 spacer enhances conjugate solubility and reduces steric hindrance, facilitating efficient labeling in aqueous buffers [1]. This scenario is directly supported by the class-level evidence that azide handles provide chemoselective, high-yield triazole formation .

Stepwise Synthesis of Heterobifunctional Probes and Payload Linkers for Drug Delivery

Azido-PEG2-C1-Boc serves as a versatile building block for constructing heterobifunctional probes where a protected amine is required for later elaboration. After Boc deprotection, the revealed amine can be conjugated to a targeting ligand, fluorescent dye, or cytotoxic payload, while the azide remains available for attachment to a second component via click chemistry [1]. This orthogonal reactivity enables the precise, modular assembly of complex molecular architectures without cross-reactivity .

Development of PROTACs Targeting Tight Binding Pockets or Requiring Minimal Linker Bulk

The compact C1 spacer combined with a short PEG2 chain provides a total contour length of approximately 7.0 Å, making this linker particularly suitable for PROTACs where the E3 ligase and target protein binding sites are situated in close proximity [1]. Empirical evidence suggests that PEG2 is well-suited to 'tight' geometries, whereas longer linkers may introduce conformational entropy that reduces productive ternary complex formation [1].

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